LY2409881 三盐酸盐

描述

LY2409881 is a potent and selective IKK2 inhibitor. LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma through the downregulation of NF-κB. LY2409881 inhibited constitutively activated NF-κB, and caused concentration- and time-dependent growth inhibition and apoptosis in lymphoma cells. LY2409881 suppressed the activity of the NF-κB subunit p65 in lymphoma cells treated by the HDAC inhibitor romidepsin, underlying a potential mechanism of the marked synergy observed of these two drugs.

科学研究应用

癌症研究:IKK2抑制

LY2409881 三盐酸盐是一种选择性抑制IκB激酶β(IKK2)的抑制剂,IKK2在NF-κB信号通路中起着至关重要的作用,该通路通常与癌症进展和治疗耐药性有关。 通过抑制IKK2,LY2409881可以抑制淋巴瘤细胞中NF-κB亚基p65的活性,从而可能导致肿瘤生长减缓并增强对其他治疗的敏感性 .

协同药物组合

研究表明,LY2409881在淋巴瘤的临床前模型中与组蛋白脱乙酰酶(HDAC)抑制剂具有很强的协同作用。 这种协同作用可能是由于NF-κB信号传导的下调,表明LY2409881可以作为联合疗法的一部分,以改善治疗结果 .

细胞毒性测定

LY2409881已用于细胞毒性测定,以确定其对细胞活力的影响,特别是在癌细胞中。 它选择性抑制IKK2的能力使其成为研究这种激酶在细胞存活和死亡中的作用的宝贵工具 .

药代动力学和安全性研究

该化合物已在小鼠中以各种剂量水平(50、100和200 mg/kg)进行测试,结果显示肿瘤生长受到显着抑制,且未见不良反应,表明其具有良好的安全性,可用于进一步的临床前开发 .

耐药机制

了解癌细胞如何对治疗产生耐药性对于改善治疗策略至关重要。LY2409881可用于研究NF-κB信号传导在耐药机制中的作用。

作用机制

Target of Action

LY2409881 trihydrochloride is a selective inhibitor of IκB kinase β (IKK2), with an IC50 value of 30 nM . IKK2 is a key component of the NF-κB signaling pathway, which plays a crucial role in regulating immune response, inflammation, cell survival, and proliferation .

Mode of Action

LY2409881 trihydrochloride effectively inhibits the activation of NF-κB induced by TNFα . It does this by inhibiting IKK2, which prevents the phosphorylation and subsequent degradation of IκB proteins. This inhibition keeps NF-κB proteins sequestered in the cytoplasm, preventing them from translocating to the nucleus and activating gene transcription .

Biochemical Pathways

The primary biochemical pathway affected by LY2409881 is the NF-κB signaling pathway. By inhibiting IKK2, LY2409881 prevents the activation of NF-κB, thereby downregulating the expression of NF-κB target genes involved in inflammation, immune response, cell proliferation, and survival .

Result of Action

LY2409881 causes concentration- and time-dependent growth inhibition and apoptosis in lymphoma cells . The cytotoxicity of LY2409881 correlates with the overall activation status of NF-κB . It has been shown to have a significant inhibitory effect on tumor growth in mouse models .

Action Environment

The efficacy and stability of LY2409881 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. It has been observed that LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma, leading to a marked downregulation of NF-κB . .

生化分析

Biochemical Properties

LY2409881 trihydrochloride interacts with IKK2, a key enzyme in the NF-κB signaling pathway . By inhibiting IKK2, LY2409881 trihydrochloride prevents the activation of NF-κB, a transcription factor that regulates genes involved in inflammation and cell survival . This interaction is highly selective, with the compound showing over 10-fold selectivity for IKK2 over IKK1 and other common kinases .

Cellular Effects

In cellular models, LY2409881 trihydrochloride has been shown to inhibit the activation of NF-κB, leading to a decrease in the expression of NF-κB target genes . This can influence various cellular processes, including cell proliferation, apoptosis, and inflammation . For instance, in the ovarian cancer cell line SKOV3, LY2409881 trihydrochloride demonstrated moderate cytotoxicity .

Molecular Mechanism

The molecular mechanism of action of LY2409881 trihydrochloride involves the inhibition of IKK2, which prevents the phosphorylation and subsequent degradation of IκB proteins . This allows IκB to bind and sequester NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of LY2409881 trihydrochloride have been observed to be both concentration- and time-dependent .

Dosage Effects in Animal Models

In animal models, LY2409881 trihydrochloride has been shown to inhibit tumor growth at doses of 50, 100, and 200 mg/kg . The compound was well-tolerated at these doses, with no severe morbidity or mortality observed .

Metabolic Pathways

Given its mechanism of action, it likely interacts with the enzymes involved in the NF-κB signaling pathway .

Transport and Distribution

Given its mechanism of action, it is likely that it needs to enter cells to exert its effects on IKK2 and NF-κB .

Subcellular Localization

Given its mechanism of action, it is likely that it acts in the cytoplasm, where IKK2 and IκB are located .

属性

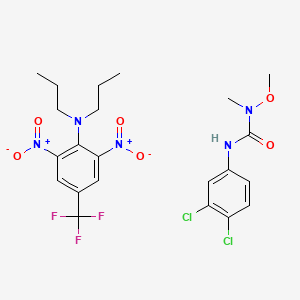

IUPAC Name |

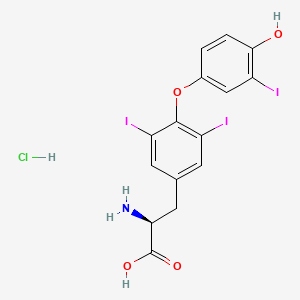

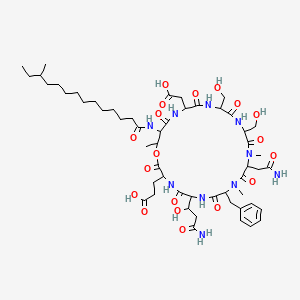

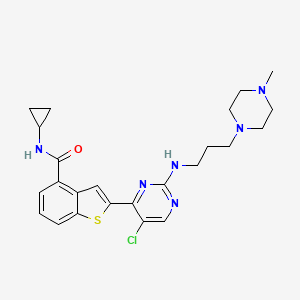

2-[5-chloro-2-[3-(4-methylpiperazin-1-yl)propylamino]pyrimidin-4-yl]-N-cyclopropyl-1-benzothiophene-4-carboxamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClN6OS.3ClH/c1-30-10-12-31(13-11-30)9-3-8-26-24-27-15-19(25)22(29-24)21-14-18-17(4-2-5-20(18)33-21)23(32)28-16-6-7-16;;;/h2,4-5,14-16H,3,6-13H2,1H3,(H,28,32)(H,26,27,29);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXCRLAGBWKVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCNC2=NC=C(C(=N2)C3=CC4=C(C=CC=C4S3)C(=O)NC5CC5)Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32Cl4N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。